molecular formula C10H15NO5 B13996233 Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate CAS No. 23722-86-3

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate

Cat. No.: B13996233
CAS No.: 23722-86-3
M. Wt: 229.23 g/mol
InChI Key: RDZJZDOBHNJWAD-UHFFFAOYSA-N
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Description

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate is an organic compound with a complex structure that includes an ester, an amide, and an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate typically involves multiple steps. One common method includes the esterification of 3-hydroxy-4-carbamoylcyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The resulting ester is then acetylated using acetic anhydride and a base such as pyridine to introduce the acetyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to break down the molecule.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Hydrolysis: 3-hydroxy-4-carbamoylcyclopentanecarboxylic acid and methanol.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Products with different functional groups replacing the acetyloxy group.

Scientific Research Applications

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(hydroxy)-4-carbamoylcyclopentanecarboxylate: Lacks the acetyloxy group but has similar structural features.

    Ethyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 3-(acetyloxy)-4-aminocyclopentanecarboxylate: Contains an amino group instead of a carbamoyl group.

Uniqueness

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate is unique due to the presence of both an acetyloxy group and a carbamoyl group, which can impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

23722-86-3

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 3-acetyloxy-4-carbamoylcyclopentane-1-carboxylate

InChI

InChI=1S/C10H15NO5/c1-5(12)16-8-4-6(10(14)15-2)3-7(8)9(11)13/h6-8H,3-4H2,1-2H3,(H2,11,13)

InChI Key

RDZJZDOBHNJWAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(CC1C(=O)N)C(=O)OC

Origin of Product

United States

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